(3-Bromo-phenylsulfanyl)-acetic acid
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Overview
Description
(3-Bromo-phenylsulfanyl)-acetic acid is an organic compound with the molecular formula C8H7BrO2S It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetic acid moiety through a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for (3-Bromo-phenylsulfanyl)-acetic acid involves the reaction of 3-bromothiophenol with chloroacetic acid. The process typically follows these steps :
- Dissolve sodium hydroxide in water and add 3-bromothiophenol.
- Add chloroacetic acid dropwise to the reaction mixture.
- Stir the mixture at room temperature for 30 minutes, then reflux for 1 hour and 30 minutes.
- Cool the mixture to room temperature, acidify with hydrochloric acid, and extract with acetic acid.
- Separate the organic layer, remove moisture with magnesium sulfate, and concentrate under reduced pressure to obtain the product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-phenylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or borane can be used.
Major Products:
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and aldehydes.
Scientific Research Applications
(3-Bromo-phenylsulfanyl)-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-phenylsulfanyl)-acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The bromine and sulfanyl groups play crucial roles in its reactivity and binding affinity, influencing its biological activity.
Comparison with Similar Compounds
3-Bromophenylacetic acid: Similar structure but lacks the sulfanyl group.
Phenylsulfanylacetic acid: Similar structure but lacks the bromine atom.
4-Bromo-phenylsulfanyl)-acetic acid: Similar structure but with the bromine atom in a different position.
Uniqueness: (3-Bromo-phenylsulfanyl)-acetic acid is unique due to the presence of both bromine and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(3-bromophenyl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNRBTRSXFWJTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297896 |
Source
|
Record name | 2-[(3-Bromophenyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3996-39-2 |
Source
|
Record name | 2-[(3-Bromophenyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3996-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Bromophenyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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